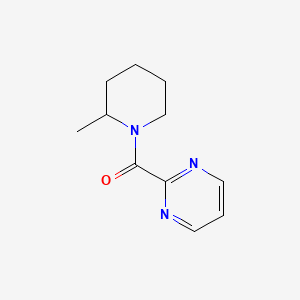![molecular formula C20H20N4O3 B12245224 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine](/img/structure/B12245224.png)
4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazine intermediate with an appropriate carboxylic acid derivative . The piperidine ring can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine ring can be achieved using a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions can vary widely, from mild room temperature reactions to high-temperature conditions in the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce different nitrogen-containing heterocycles .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets or interacting with metal ions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, piperidine-containing molecules, and pyridine-based compounds. Examples include:
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
What sets 4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H20N4O3/c1-26-17-4-2-3-16(13-17)18-22-19(27-23-18)14-7-11-24(12-8-14)20(25)15-5-9-21-10-6-15/h2-6,9-10,13-14H,7-8,11-12H2,1H3 |
InChI Key |
YENOGGASRLXZPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline](/img/structure/B12245143.png)
![3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12245146.png)
![3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B12245148.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methoxypyrimidine](/img/structure/B12245155.png)
![2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12245158.png)
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12245169.png)
![3-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12245180.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide](/img/structure/B12245187.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea](/img/structure/B12245190.png)
![6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12245191.png)
![N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12245209.png)

![6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12245214.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12245219.png)
